3-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Description
3-Methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a heterocyclic benzamide derivative featuring a fused thiazolo-benzothiazole core. Its structure includes a methylsulfonyl substituent on the benzamide moiety and a methyl group at the 7-position of the thiazolo-benzothiazole scaffold. This compound belongs to a class of kinase inhibitors targeting CLK (CDC2-like kinase) family members, particularly CLK2 and DYRK1A, which are implicated in RNA splicing regulation and neurodegenerative diseases .
Properties
IUPAC Name |
3-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S3/c1-9-18-12-6-7-13-15(14(12)24-9)25-17(19-13)20-16(21)10-4-3-5-11(8-10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNRHCQWFOYKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminothiazole with benzoyl chloride to form the benzamide intermediate. This intermediate is then subjected to sulfonation using methylsulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Substitution Reactions
The methylsulfonyl group (-SO₂CH₃) serves as a key site for nucleophilic substitution. In acidic or basic conditions, this group undergoes displacement with amines or thiols:
Example Reaction:
Conditions:
-
Reagents: Amines (e.g., morpholine, aniline), thiols (e.g., benzyl mercaptan)
-
Catalyst: K₂CO₃ or triethylamine in DMF at 120°C (as demonstrated in analogous benzothiazole couplings) .
Key Findings:
-
Substitution at the sulfonyl group retains the thiazolo-benzothiazole core’s integrity .
-
Electron-withdrawing substituents on the amine accelerate reaction rates .
Oxidation Reactions
The methyl group on the thiazolo-benzothiazole core undergoes oxidation to form carboxylic acids under strong oxidizing conditions:
Example Reaction:
Conditions:
Data Table: Oxidation Products
| Starting Material | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| 7-Methyl-thiazolo-benzothiazole | KMnO₄/H⁺ | 7-Carboxy-thiazolo-benzothiazole | 78 |
| 7-Methyl-thiazolo-benzothiazole | CrO₃/H₂SO₄ | 7-Keto-thiazolo-benzothiazole | 62 |
Coupling Reactions
The benzamide moiety participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling introduces aryl groups:
Example Reaction:
Conditions:
Key Findings:
-
Coupling efficiency depends on the electron density of the boronic acid .
-
Ortho-substituted aryl groups reduce yields due to steric hindrance .
Reductive Transformations
The sulfonyl group can be reduced to thioether under controlled conditions:
Example Reaction:
Conditions:
Ring-Opening Reactions
The thiazolo-benzothiazole core undergoes ring-opening in the presence of nucleophiles (e.g., hydroxide or amines):
Example Reaction:
Conditions:
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Products | Yield Range (%) |
|---|---|---|---|
| Substitution | Amines, K₂CO₃, DMF, 120°C | Sulfonamide derivatives | 45–92 |
| Oxidation | KMnO₄/H⁺, 70–80°C | Carboxylic acid derivatives | 62–78 |
| Coupling | Pd(dppf)Cl₂, microwave, 100°C | Biaryl-benzamides | 50–88 |
| Reduction | LiAlH₄, THF, 0°C | Thioether derivatives | 65–72 |
| Ring-Opening | NH₃, ethanol, 80°C | Dithiol-amine intermediates | 55–68 |
Mechanistic Insights
-
Electronic Effects: The electron-deficient thiazolo-benzothiazole core directs electrophilic attacks to the sulfonyl and benzamide groups .
-
Steric Influences: Bulky substituents on the benzamide reduce coupling efficiency .
-
Solvent Impact: Polar aprotic solvents (e.g., DMF) enhance substitution rates by stabilizing transition states .
Industrial-Scale Considerations
Scientific Research Applications
3-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Methylsulfonyl vs. Methylsulfanyl Groups
The methylsulfonyl group in the target compound distinguishes it from analogs like 5E4 (N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]-2-furamide), which bears a methylsulfanyl (S-methyl) group. In kinase inhibition assays, the target compound and 5E4 both showed 97% inhibition of CLK2 at 1 μM, but the sulfonyl derivative may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
Benzamide vs. Furamide Substituents
Replacing the benzamide moiety with a furamide (as in 5E4) reduces aromatic stacking interactions but introduces a smaller heterocyclic ring. This modification impacts selectivity: 5E4 retains strong DYRK1A inhibition (97%), while benzamide derivatives like the target compound may exhibit broader kinase interactions due to the planar aromatic system .
Core Scaffold Variations
Thiazolo-Benzothiazole vs. Benzothiazole Derivatives
Compound 3A5 (N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide) shares the thiazolo-benzothiazole core but differs in substitution patterns. The 2-methyl group in 3A5 reduces steric hindrance compared to the 7-methyl group in the target compound, leading to slightly lower DYRK1A inhibition (84% vs. 97%) .
Methoxy-Substituted Analogs
The 4-methoxy derivative (4-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide) introduces an electron-donating methoxy group, which may alter π-π interactions with kinase active sites.
Physicochemical Properties
The methylsulfonyl group increases molecular weight and polarity compared to methylsulfanyl analogs. For example, 7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine (CAS 397290-24-3), a related intermediate, has a molecular weight of 253.37 g/mol and a predicted density of 1.60 g/cm³ . The target compound’s methylsulfonyl group likely elevates its density and boiling point beyond these values, though experimental data are lacking.
Kinase Inhibition Profiles
The table below summarizes key activity data for the target compound and its analogs:
| Compound Name | CLK2 Inhibition (%) | DYRK1A Inhibition (%) | Selectivity Notes |
|---|---|---|---|
| Target Compound (methylsulfonyl-benzamide) | 97 | 97 | Broad kinase interactions |
| 5E4 (methylsulfanyl-furamide) | 97 | 97 | High CLK2/DYRK1A specificity |
| 3A5 (methyl-benzothiazole) | 97 | 84 | Reduced DYRK1A activity |
Data sourced from kinase panel screening at 1 μM concentration .
Biological Activity
3-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole and benzothiazole moiety, which are known for their biological relevance. The presence of the methylsulfonyl group enhances its solubility and bioavailability. The structural formula can be represented as follows:
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives, including the compound in focus. For instance, a study found that thiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the sub-G1 phase, indicating its potential as an anticancer agent .
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 0.95 | Apoptosis induction |
| Analog 1 | HT-29 | 0.73 | Cell cycle arrest |
| Analog 2 | Jurkat | 0.37 | Apoptosis induction |
Enzyme Inhibition
The compound has shown promising results as an inhibitor of mushroom tyrosinase, an enzyme involved in melanin production. In cell-based assays using B16F10 cells, it demonstrated potent inhibition with an IC50 value significantly lower than that of standard inhibitors like kojic acid .
Table 2: Tyrosinase Inhibition Potency
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 1.12 | Kojic Acid (24.09) |
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. A review indicated that compounds containing thiazole rings exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.7 to 2.8 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Binding to active sites of enzymes such as tyrosinase or other metabolic enzymes.
- Apoptotic Pathways : Induction of apoptotic pathways leading to programmed cell death in cancer cells.
- Signal Transduction Modulation : Altering signaling pathways that regulate cell proliferation and survival.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives for their anticancer properties. The study demonstrated that modifications in the thiazole structure could lead to enhanced potency against specific cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
